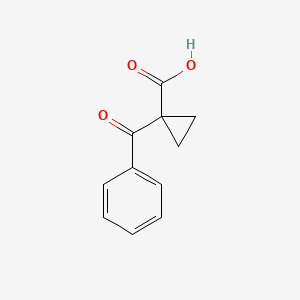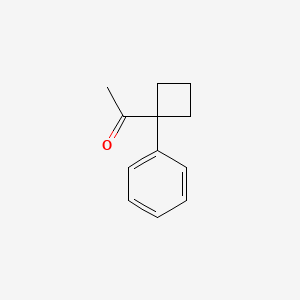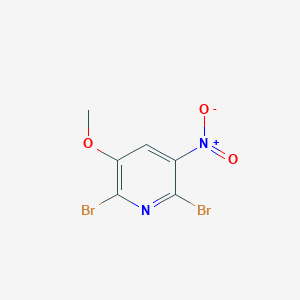
5-Methylquinolin-8-amine
Übersicht
Beschreibung
5-Methylquinolin-8-amine, also known as 8-Methylquinolin-5-amine, is a chemical compound with the molecular formula C10H10N2 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Methylquinolin-8-amine involves various methods. One approach involves the use of mono-propargylated aromatic ortho-diamines . Another method involves the condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base .
Molecular Structure Analysis
The molecular structure of 5-Methylquinolin-8-amine contains a total of 23 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
Quinolin-8-amines, like 5-Methylquinolin-8-amine, are valuable scaffolds in organic synthesis. They can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .
Physical And Chemical Properties Analysis
5-Methylquinolin-8-amine is a solid substance . It has a molecular weight of 158.2 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Quinolin-8-amines, including derivatives like 5-Methylquinolin-8-amine, are valuable scaffolds in organic synthesis. They can be used in hydroamination and hydroarylation methodologies, which are essential for constructing complex organic molecules .
Pharmaceutical Research
Quinoline derivatives play a vital role in drug discovery due to their pharmacophoric properties. They have been evaluated for their anticancer potential, with some showing promising antiproliferative behavior .
Material Science
In material science, quinoline compounds can contribute to the development of new materials with potential applications in various industries .
Analytical Chemistry
Quinoline amines can be used in analytical chemistry for the synthesis of dyes, reagents, and other analytical agents .
Antimicrobial and Antitumor Applications
Compounds with a quinoline core show therapeutic properties, including antimicrobial and antitumor effects. They are used as lead structures in the synthesis of many drugs .
Anti-malarial Drug Synthesis
The quinoline structure is crucial in synthesizing anti-malarial drugs such as chloroquine and mefloquine, highlighting its importance in medicinal chemistry .
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives, including 5-Methylquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Wirkmechanismus
Target of Action
Quinoline derivatives, including 8-quinolinamines, have been reported to exhibit potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.
Mode of Action
It’s known that quinoline derivatives inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The inhibition of heme polymerase activity suggests that the compound interferes with the heme detoxification pathway in plasmodium species .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , indicating potential bioavailability.
Result of Action
The compound’s potential antimalarial activity suggests that it may lead to the death of plasmodium parasites .
Eigenschaften
IUPAC Name |
5-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDPMULMEAVNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511354 | |
| Record name | 5-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85656-64-0 | |
| Record name | 5-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















